molecular formula C14H11N B181141 6-phenyl-1H-indole CAS No. 106851-31-4

6-phenyl-1H-indole

Cat. No.: B181141
CAS No.: 106851-31-4
M. Wt: 193.24 g/mol
InChI Key: KVVBMAQSZVYTCW-UHFFFAOYSA-N
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Description

6-Phenyl-1H-indole is a heterocyclic aromatic organic compound that features an indole core with a phenyl group attached at the sixth position. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities and applications in medicinal chemistry .

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Properties

IUPAC Name

6-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-2-4-11(5-3-1)13-7-6-12-8-9-15-14(12)10-13/h1-10,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVBMAQSZVYTCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 6-bromoindole (2.0 g, 10.20 mmol) in anhydrous toluene (20 mL) under a nitrogen atmosphere was treated with Pd[P(Ph3)]4 (10% mol). After stirring the mixture for 30 min., phenylboronic acid (1.87 g, 15.30 mmol) in anhydrous EtOH (10 mL) was added followed by the addition of sat'd NaHCO3 (6 mL). The bi-phasic mixture was heated to reflux for 24 h. After cooling to room temperature, the mixture was added to a sat'd brine solution and extracted with EtOAc (2×). The organic layer was dried over MgSO4, filtered and concentrated in vacuo. The residue was purified by flash column chromatography (1:1 CH2Cl2/heptane) to give the desired material as white powder (900 mg, 45%): 1H NMR (DMSO-d6, 300 MHz) δ 11.15 (br s, 1H), 7.58-7.66 (m, 4H), 7.41-7.47 (m, 2H), 7.36 (m, 1H), 7.26-7.31 (m, 2H), 6.42 (m, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd[P(Ph3)]4
Quantity
0 (± 1) mol
Type
reactant
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20 mL
Type
solvent
Reaction Step One
Quantity
1.87 g
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reactant
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Name
Quantity
10 mL
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solvent
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6 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
45%

Synthesis routes and methods II

Procedure details

A mixture of 4-phenyl-2-nitrotoluene (1.8 g, 8.5 mmol), N,N-dimethylformamide dimethyl acetal (4.4 ml, 33 mmol) and pyrrolidine (0.78 ml, 9.3 mmol) was heated in DMF (20 ml) at 110° C. for 16 hours. The resulting deep red solution was poured into water (100 ml) and extracted with ether (2×100 ml). These extracts were concentrated to give a deep red oil which was dissolved in acetone (5 ml) and then added to a mixture of titanium(III) chloride (40.4 g of a 20% solution in aqueous hydrochloric acid, 52 mmol) and ammonium acetate (80 ml of a 3.9M aqueous solution). The resulting mixture was shaken for 10 minutes and then extracted with ether (3×100 ml). The extracts were washed with brine, dried and concentrated to give a dark solid, which was crystallised from a mixture of petrol (60°-80° C.) and dichloromethane to give 6-phenylindole (1.16 g, 71% yield) as a dark crystalline solid melting at 154° C. (Literature m.p. 160°-1° C., O.Sus et al, Justus Liebigs Ann. Chem., 1955, 593, 91).
[Compound]
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solution
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0 (± 1) mol
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[Compound]
Name
aqueous solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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0 (± 1) mol
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catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three
Quantity
4.4 mL
Type
reactant
Reaction Step Three
Quantity
0.78 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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